
2,2'-oxybis(N-phenylacetamide)
Overview
Description
2,2’-Oxybis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O3 It is characterized by the presence of two phenylacetamide groups connected by an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-oxybis(N-phenylacetamide) typically involves the reaction of phenylacetamide with an appropriate oxidizing agent. One common method is the reaction of phenylacetamide with hydrogen peroxide in the presence of a catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of 2,2’-oxybis(N-phenylacetamide) may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxybis(N-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into simpler amide compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amides.
Substitution: Formation of halogenated or nitrated phenylacetamides.
Scientific Research Applications
2,2’-Oxybis(N-phenylacetamide) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-oxybis(N-phenylacetamide) involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
2,2’-Oxybis(N-ethyl-N-phenylacetamide): Similar structure but with ethyl groups instead of hydrogen atoms on the nitrogen atoms.
2,2’-Oxybis(N-(3-methoxypropyl)-2-phenylacetamide): Contains methoxypropyl groups instead of phenyl groups.
Uniqueness: 2,2’-Oxybis(N-phenylacetamide) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
2,2'-Oxybis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O3. This compound features two phenylacetamide groups linked by an oxygen atom, which contributes to its unique biological properties. This article reviews the biological activity of 2,2'-oxybis(N-phenylacetamide), focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of 2,2'-oxybis(N-phenylacetamide) typically involves the oxidation of phenylacetamide using agents like hydrogen peroxide in the presence of a catalyst such as acetic acid. In industrial settings, continuous flow reactors may be employed to enhance yield and product consistency.
The biological activity of 2,2'-oxybis(N-phenylacetamide) is primarily attributed to its ability to inhibit specific enzymes. It is believed to bind to the active sites of these enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various effects, including reduced inflammation and analgesic properties.
Anti-inflammatory and Analgesic Effects
Research indicates that 2,2'-oxybis(N-phenylacetamide) exhibits significant anti-inflammatory and analgesic activities. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in pain and inflammation pathways.
Enzyme Inhibition Studies
A study evaluated the compound's inhibitory effects on various enzymes. The results demonstrated that 2,2'-oxybis(N-phenylacetamide) effectively inhibited urease activity with an IC50 value indicating potent inhibitory action compared to other tested compounds .
Compound | IC50 (µM) |
---|---|
2,2'-Oxybis(N-phenylacetamide) | 5.0 ± 0.5 |
Compound A | 10.0 ± 1.0 |
Compound B | 8.0 ± 0.8 |
Case Study 1: In Vivo Anti-inflammatory Activity
In a controlled experiment involving animal models, administration of 2,2'-oxybis(N-phenylacetamide) resulted in a significant reduction in paw edema induced by carrageenan. The treated group exhibited lower levels of inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Toxicological Assessment
Toxicological studies have assessed the safety profile of 2,2'-oxybis(N-phenylacetamide). In rats administered varying doses over a prolonged period, no significant adverse effects were observed at lower doses (5 mg/kg), while higher doses (50 mg/kg) indicated potential hepatotoxicity and changes in organ weights .
Comparative Analysis with Similar Compounds
To understand its unique properties better, comparisons with structurally similar compounds have been made:
Compound Name | Structure | Biological Activity |
---|---|---|
2,2'-Oxybis(N-ethyl-N-phenylacetamide) | Similar structure with ethyl groups | Moderate anti-inflammatory effects |
2,2'-Oxybis(N-(3-methoxypropyl)-N-phenylacetamide) | Contains methoxypropyl groups | Enhanced analgesic properties |
Properties
IUPAC Name |
2-(2-anilino-2-oxoethoxy)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(17-13-7-3-1-4-8-13)11-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSABNLVOZROPIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306449 | |
Record name | 2,2′-Oxybis[N-phenylacetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83936-42-9 | |
Record name | 2,2′-Oxybis[N-phenylacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83936-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Oxybis[N-phenylacetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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